molecular formula C7H15NO B3051208 N,N-dimethyl-2-prop-2-enoxyethanamine CAS No. 3205-11-6

N,N-dimethyl-2-prop-2-enoxyethanamine

Cat. No. B3051208
Key on ui cas rn: 3205-11-6
M. Wt: 129.2 g/mol
InChI Key: OLYONRCXBJKEEM-UHFFFAOYSA-N
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Patent
US09434751B2

Procedure details

Sodium hydride (17.5 g) and dimethyl formaldehyde (400 mL) were added to a 2-L round-bottom flask. After cooling the flask to 0° C. by immersing in an ice bath, 2-dimethylaminoethanol (0.398 mol) was added. After stirring for about 30 minutes and adding allyl bromide (0.4378 mol), the mixture was stirred for 3 hours after raising the temperature of the reactor to room temperature. Upon completion of reaction, the reaction was terminated by adding water to the flask and the product was extracted using diethyl ether. The extract was concentrated under reduced pressure and used in the next step without further purification. After filtration under reduced pressure, 2-(allyloxy)-N,N-dimethylethanamine was obtained through fractional distillation. Structural analysis was performed by NMR spectroscopy.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.398 mol
Type
reactant
Reaction Step Two
Quantity
0.4378 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([CH3:8])[CH2:5][CH2:6][OH:7].[CH2:9](Br)[CH:10]=[CH2:11]>CC(C)=O>[CH2:11]([O:7][CH2:6][CH2:5][N:4]([CH3:8])[CH3:3])[CH:10]=[CH2:9] |f:0.1|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.398 mol
Type
reactant
Smiles
CN(CCO)C
Step Three
Name
Quantity
0.4378 mol
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by immersing in an ice bath
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after raising the temperature of the reactor to room temperature
CUSTOM
Type
CUSTOM
Details
Upon completion of reaction
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding water to the flask
EXTRACTION
Type
EXTRACTION
Details
the product was extracted
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification
FILTRATION
Type
FILTRATION
Details
After filtration under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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